molecular formula C10H11N3O3 B3920530 3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone

3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone

Cat. No.: B3920530
M. Wt: 221.21 g/mol
InChI Key: SNJFWOQGLWPSKM-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone typically involves the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the quinoxalinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of 3,4-Dihydro-3,3-dimethyl-7-amino-2(1h)-quinoxalinone.

    Substitution: Formation of various substituted quinoxalinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalinone: The parent compound with a similar core structure.

    Nitroquinoxalinone: Compounds with nitro groups at different positions.

    Dihydroquinoxalinone: Compounds with varying degrees of hydrogenation.

Uniqueness

3,4-Dihydro-3,3-dimethyl-7-nitro-2(1h)-quinoxalinone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxalinone derivatives.

Properties

IUPAC Name

3,3-dimethyl-7-nitro-1,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-10(2)9(14)11-8-5-6(13(15)16)3-4-7(8)12-10/h3-5,12H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJFWOQGLWPSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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